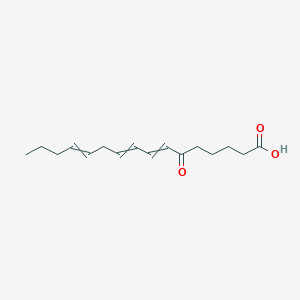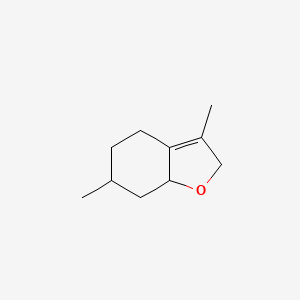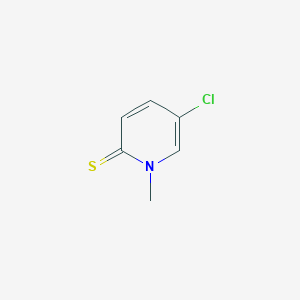![molecular formula C8H11NO2S2 B14202053 Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate CAS No. 918658-99-8](/img/structure/B14202053.png)
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group and a methylsulfanyl substituent on the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Vorbereitungsmethoden
The synthesis of ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate typically involves the reaction of 2-aminothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-2 and C-5 positions.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Medicine: Thiazole-based compounds are found in various pharmaceuticals, including antibiotics and anticancer agents. This compound can be a precursor in the synthesis of these drugs.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Wirkmechanismus
The mechanism of action of ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. For example, thiazole derivatives can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate can be compared with other thiazole derivatives such as:
2-Aminothiazole: A simpler thiazole derivative used as a starting material in the synthesis of more complex compounds.
Thiazole-4-carboxylic acid: Another thiazole derivative with different substituents, used in the synthesis of pharmaceuticals.
Thiazole-2-thiol: Known for its antioxidant properties and used in various industrial applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
918658-99-8 |
|---|---|
Molekularformel |
C8H11NO2S2 |
Molekulargewicht |
217.3 g/mol |
IUPAC-Name |
ethyl 2-(2-methylsulfanyl-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C8H11NO2S2/c1-3-11-7(10)4-6-5-9-8(12-2)13-6/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
VUDYOKFUSWYCCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CN=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


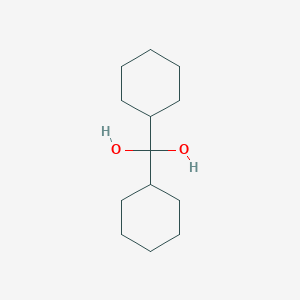
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)

![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)
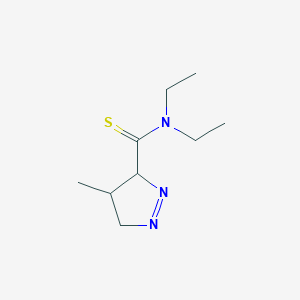
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
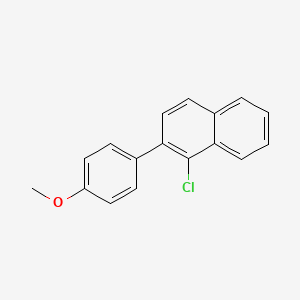
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
